molecular formula C10H12Cl2N4O6S B8477806 2,4-Dinitro-5-[bis(2-chloroethyl)amino]benzenesulfonamide

2,4-Dinitro-5-[bis(2-chloroethyl)amino]benzenesulfonamide

Cat. No. B8477806
M. Wt: 387.2 g/mol
InChI Key: FEPPIXLQXDJECC-UHFFFAOYSA-N
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Patent
US05571845

Procedure details

A stirred solution of the above diol (IX) (1.90 g, 5.43 mmol) and Et3N (1.90 mL, 14 mmol) in dry THF (60 mL) was treated dropwise at 0° C. with methanesulfonyl chloride (0.89 mL, 11 mmol). After a further 15 min, the solution was diluted with EtOAc, washed well with water, and worked up to give the crude dimesylate (Id: X=OSO2Me, R=SO2NH2). This was immediately dissolved in DMF (50 mL) containing LiCl (20 g), and the mixture stirred at 130° C. for 15 min before solvent was removed under reduced pressure. The residue was partitioned between EtOAc and water, and the organic layer was worked up and chromatographed on silica gel. Elution with EtOAc gave 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzenesulfonamide (18) (Id: X=Cl, R=SO2NH2) (1.47 g, 64%), mp 153°-154° C. (EtOAc/petroleum ether). 1H NMR ((CD3)2CO) δ 8.54. (S, 1H, H-3), 7.99 (br, 2H, SO2NH2), 7.91 (S, 1H, H-6), 3.84 (t, J=5.6 Hz, 4H, CH2Cl), 3.67 (t, J=5.6 Hz, 4H, CH2N). 13C NMR ((CD3)2CO) δ 146.13 (C-5), 140.64 (C-1), 138.86, 136.93 (C-2,4), 124.95, 121.77 (C-3,6), 52.47 (CH2N), 41.62 (CH2Cl). Anal. (C10H12Cl2N4O6S) C,H,N,S.
Name
diol
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][N:4]([C:8]1[C:9]([N+:21]([O-:23])=[O:22])=[CH:10][C:11]([N+:18]([O-:20])=[O:19])=[C:12]([S:14]([NH2:17])(=[O:16])=[O:15])[CH:13]=1)[CH2:5][CH2:6]O.CCN(CC)CC.CS([Cl:35])(=O)=O.[Li+].[Cl-:37]>C1COCC1.CCOC(C)=O.CN(C=O)C>[Cl:37][CH2:2][CH2:3][N:4]([C:8]1[C:9]([N+:21]([O-:23])=[O:22])=[CH:10][C:11]([N+:18]([O-:20])=[O:19])=[C:12]([S:14]([NH2:17])(=[O:16])=[O:15])[CH:13]=1)[CH2:5][CH2:6][Cl:35] |f:3.4|

Inputs

Step One
Name
diol
Quantity
1.9 g
Type
reactant
Smiles
OCCN(CCO)C=1C(=CC(=C(C1)S(=O)(=O)N)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
1.9 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.89 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[Li+].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 130° C. for 15 min before solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
to give the crude dimesylate (Id: X=OSO2Me, R=SO2NH2)
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel
WASH
Type
WASH
Details
Elution with EtOAc

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCCN(CCCl)C=1C(=CC(=C(C1)S(=O)(=O)N)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.